molecular formula C7H7ClF2IN B15293134 2,3-Difluoro-4-iodobenzylamine hydrochloride

2,3-Difluoro-4-iodobenzylamine hydrochloride

Cat. No.: B15293134
M. Wt: 305.49 g/mol
InChI Key: LESXKJKVIGNMHB-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-iodobenzylamine hydrochloride is a chemical compound with the molecular formula C7H6F2INH2·HCl It is a derivative of benzylamine, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and an iodine atom at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-iodobenzylamine hydrochloride typically involves multiple steps starting from commercially available precursors. One common synthetic route involves the following steps:

    Halogenation: Introduction of fluorine atoms into the benzene ring.

    Iodination: Substitution of a hydrogen atom with an iodine atom at the desired position.

    Amination: Introduction of the amine group.

    Hydrochloride Formation: Conversion of the amine to its hydrochloride salt.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-iodobenzylamine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form more complex amines.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2,3-Difluoro-4-azidobenzylamine, while oxidation with potassium permanganate could produce 2,3-Difluoro-4-iodobenzylimine.

Scientific Research Applications

2,3-Difluoro-4-iodobenzylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Industry: Used in the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-iodobenzylamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and specificity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzylamine hydrochloride: Lacks the fluorine substituents, making it less versatile in certain chemical reactions.

    2,3-Difluorobenzylamine hydrochloride: Lacks the iodine atom, which can affect its reactivity and applications.

    2,3-Difluoro-4-bromobenzylamine hydrochloride: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

Uniqueness

2,3-Difluoro-4-iodobenzylamine hydrochloride is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical properties. The combination of these substituents allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C7H7ClF2IN

Molecular Weight

305.49 g/mol

IUPAC Name

(2,3-difluoro-4-iodophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H6F2IN.ClH/c8-6-4(3-11)1-2-5(10)7(6)9;/h1-2H,3,11H2;1H

InChI Key

LESXKJKVIGNMHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CN)F)F)I.Cl

Origin of Product

United States

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